molecular formula C13H11NO2 B1307578 Methyl 3-(3-pyridinyl)benzoate CAS No. 79601-27-7

Methyl 3-(3-pyridinyl)benzoate

Cat. No.: B1307578
CAS No.: 79601-27-7
M. Wt: 213.23 g/mol
InChI Key: HLFKAFNNGCVRIQ-UHFFFAOYSA-N
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Description

Methyl 3-(3-pyridinyl)benzoate is an organic compound with the molecular formula C13H11NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a pyridine ring at the meta position

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such as acetylcholinesterase , which plays a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter.

Mode of Action

If it functions similarly to related compounds, it may act as an inhibitor of its target enzyme . This means it could bind to the enzyme and prevent it from performing its normal function, leading to an accumulation of acetylcholine in the nervous system.

Biochemical Pathways

It’s worth noting that the compound might be involved in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction is known for its mild and functional group tolerant conditions, and it uses a relatively stable, readily prepared, and environmentally benign organoboron reagent .

Result of Action

If it acts as an inhibitor of acetylcholinesterase, it could potentially lead to an accumulation of acetylcholine in the nervous system . This could have various effects, depending on the specific context and concentration of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-pyridinyl)benzoate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 3-bromopyridine and methyl 3-boronic acid benzoate are used as starting materials. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-pyridinyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Methyl 3-(3-pyridinyl)benzyl alcohol.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

Methyl 3-(3-pyridinyl)benzoate has several applications in scientific research:

Comparison with Similar Compounds

Methyl 3-(3-pyridinyl)benzoate can be compared with other similar compounds, such as:

    Methyl 4-(3-pyridinyl)benzoate: Similar structure but with the pyridine ring at the para position, which may result in different reactivity and biological activity.

    Methyl 3-(4-pyridinyl)benzoate: The pyridine ring is at the meta position but with a different substitution pattern, affecting its chemical properties.

    Methyl 3-(2-pyridinyl)benzoate: The pyridine ring is at the ortho position, leading to distinct steric and electronic effects.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

methyl 3-pyridin-3-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)11-5-2-4-10(8-11)12-6-3-7-14-9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFKAFNNGCVRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of diethyl(3-pyridyl)borane (176.4 g, 1.2mole), methyl-3-iodobenzoate(262 g, 1 mole), potassium phosphate (318.4 g, 1.5 mole) and tetrakistriphenlyphosphine palladium (0) (57.8 g, 0.05 mole) in DMF (1000 ml) was heated at 80 degrees under argon. After 10 h, the mixture was diluted with water and extracted with ethyl acetate. The organic layer was filtered and washed with water. To the organic fraction was added concentrated HCL (65 ml). The organic layer was separated and extracted with aqueous HCl. The combined acid extractions were treated with ethyl acetate, followed by 50% aqueous sodium hydroxide (55 ml). The organic layer was separated, washed with water and saturated sodium bicarbonate solution, then dried over sodium sulfate. The solution was filtered and concentrated to give methyl-3-(pyridin-3-yl)benzoate (145.3 g).
Quantity
176.4 g
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262 g
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potassium phosphate
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318.4 g
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1000 mL
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57.8 g
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catalyst
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of (3-(methoxycarbonyl)phenyl)boronic acid (600 mg, 3.33 mmol), 3-bromopyridine (479 mg, 3.0 mmol), K2CO3 (1.2 g, 9.0 mmol) and Pd(dppf)Cl2 (50 mg) in a solution of dioxane (10 mL) and H2O (2.5 mL) was stirred at 120° C. for 30 minutes with microwave heating under N2. The catalyst was then filtered and the filtrate concentrated. The residue was then purified by column chromatography to give the desired product and used directly in the next step. (630 mg Yield 90%).
Quantity
600 mg
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reactant
Reaction Step One
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479 mg
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reactant
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1.2 g
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reactant
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10 mL
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50 mg
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catalyst
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2.5 mL
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solvent
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Yield
90%

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